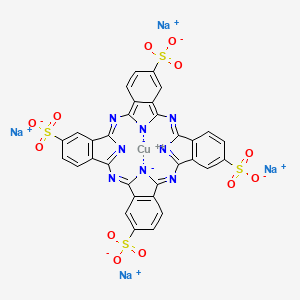
4-Chloro-6-ethyl-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-ethyl-2-methylpyrimidine is a halogenated heterocycle with the empirical formula C7H9ClN2 . It has a molecular weight of 156.61 . The compound is a solid and its SMILES string is ClC1=CC(CC)=NC©=N1 .
Molecular Structure Analysis
The InChI key for 4-Chloro-6-ethyl-2-methylpyrimidine is JQRFVVPNKXQKBM-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.Physical And Chemical Properties Analysis
4-Chloro-6-ethyl-2-methylpyrimidine is a solid . It has a density of 1.143g/cm3 and a molecular weight of 156.613 Da . The boiling point is 209.1ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of 2-anilinopyrimidines
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Chloro-6-ethyl-2-methylpyrimidine is used in the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity and are known for their fungicidal and pesticidal properties. Some derivatives have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application or Experimental Procedures: The synthesis involves an aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrated the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The reaction time was significantly reduced, and fewer by-products were formed .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-ethyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFVVPNKXQKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522505 | |
| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-methylpyrimidine | |
CAS RN |
89966-72-3 | |
| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)